molecular formula C12H9N5O2S2 B2379122 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 496028-88-7

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2379122
CAS No.: 496028-88-7
M. Wt: 319.36
InChI Key: JUYYDNWMBQPYAG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a thioacetamide linker connected to a thiazol-2-yl moiety. The oxadiazole ring and thiazole-acetamide framework are critical for its bioactivity, enabling hydrogen bonding and π-π interactions with biological targets . Its synthesis typically involves coupling reactions between substituted oxadiazole intermediates and thiazol-2-ylamine derivatives under controlled conditions, often using ultrasound-assisted methods to enhance yields .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S2/c18-9(15-11-14-5-6-20-11)7-21-12-17-16-10(19-12)8-1-3-13-4-2-8/h1-6H,7H2,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYYDNWMBQPYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1,3,4-oxadiazole ring by cyclization of a suitable hydrazide with a carboxylic acid derivative. The pyridine ring can be introduced through a nucleophilic substitution reaction. The thiazole ring is often formed via a condensation reaction involving a thioamide and a haloketone. Finally, the acetamide group is introduced through an acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine, oxadiazole, and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating that it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide varies depending on its application:

    Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

    Anticancer Activity: It may inhibit key enzymes involved in cell division and induce apoptosis in cancer cells.

    Coordination Chemistry: As a ligand, it can form stable complexes with metal ions, influencing their reactivity and properties.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the acetamide nitrogen. Key comparisons include:

Compound Name Substituent on Oxadiazole Substituent on Acetamide Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound Pyridin-4-yl Thiazol-2-yl Not reported IR: N-H (3270 cm⁻¹), C=O (1680 cm⁻¹)
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide Phthalazinone 4-Sulfamoylphenyl >300 ¹H-NMR: δ 8.41 (s, 1H, NH), δ 7.89 (d, 2H, Ar-H)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran 3-Chlorophenyl 200–202 HRMS: [M+H]⁺ 422.0737 (calc. 422.0740)
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Pyridin-4-yl p-Tolyl 265–267 ¹³C-NMR: δ 167.2 (C=O), δ 121.5 (pyridine C)

Key Observations :

  • Bulky substituents like phthalazinone () increase melting points (>300°C) due to rigid planar structures, whereas benzofuran derivatives () exhibit lower melting points (200–202°C) .
  • Thiazol-2-yl acetamide groups (target compound) may offer superior hydrogen-bonding capacity compared to aryl substituents (e.g., p-tolyl in ) due to the thiazole’s nitrogen atoms .

Key Observations :

  • The thiazol-2-yl acetamide group in the target compound may confer dual Sirt2/HDAC6 inhibitory activity, analogous to dual inhibitors reported in .
  • Benzofuran and indole substituents () enhance antimicrobial and anticancer activities, respectively, but the pyridinyl group’s role in kinase inhibition remains underexplored .

Biological Activity

The compound 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel hybrid molecule that combines the pharmacophores of oxadiazole, thiazole, and pyridine. This structural combination has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Key Properties:

  • Molecular Weight : 286.30 g/mol
  • CAS Number : 60838-23-5
  • Molecular Formula : C12H10N4O2S

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole-thiazole hybrids exhibit significant anticancer properties. For instance, a related compound demonstrated an IC₅₀ range from 0.76 to 9.59 μM against various cancer cell lines (HEPG2, MCF7, SW1116, BGC823) . The mechanism of action often involves the inhibition of telomerase activity, which is crucial for cancer cell proliferation.

CompoundIC₅₀ (μM)Cancer Cell Lines
This compoundTBDHEPG2, MCF7, SW1116, BGC823
Related compound 6s0.76HEPG2
Related compound 6n9.59MCF7

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. A study indicated that similar oxadiazole derivatives were effective against Mycobacterium bovis BCG . The binding affinity to the enoyl reductase (InhA) enzyme was significant, suggesting a mechanism that disrupts mycolic acid synthesis in bacterial cells.

Structure Activity Relationship (SAR)

The biological activity of thiazole and oxadiazole derivatives is often influenced by their structural components. Studies indicate that:

  • Pyridine Substitution : Enhances anticancer properties.
  • Thiazole Ring : Essential for cytotoxicity against various cancer cells.
  • Oxadiazole Moiety : Contributes to antimicrobial efficacy.

Example SAR Findings:

Structural FeatureEffect on Activity
Pyridine ring presenceIncreases anticancer activity
Substituents on thiazoleCritical for cytotoxicity
Electron-donating groups (e.g., methyl)Enhance overall biological activity

Case Studies

  • Telomerase Inhibition : A study evaluated a series of oxadiazole derivatives for their telomerase inhibitory effects. Compound 6s showed an IC₅₀ of 1.18 μM in telomerase inhibition assays .
  • Antitubercular Activity : Research highlighted the effectiveness of pyridine-based oxadiazoles against tuberculosis pathogens, with certain compounds demonstrating significant inhibition in both active and dormant states .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ConditionsImpact on Yield/PurityReference
SolventAcetoneHigher yield vs. polar aprotic solvents
Reaction Time6–8 hours refluxPrevents side product formation
PurificationEthanol recrystallizationEnhances purity (>95%)

How do the key functional groups in this compound dictate its reactivity and biological interactions?

Answer:
The compound’s functional groups drive both chemical reactivity and bioactivity:

  • 1,3,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
  • Thioether linkage (-S-) : Increases lipophilicity, improving membrane permeability .
  • Thiazole and pyridine moieties : Enable hydrogen bonding and coordination with enzymes (e.g., acetylcholinesterase) .

Methodological studies using UV-vis spectroscopy and NMR confirm electronic transitions and proton environments critical for reactivity .

What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and confirms regiochemistry .
  • HPLC : Quantifies purity (>98%) and detects trace impurities .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 332.39) .

Best Practice : Combine TLC for real-time reaction monitoring and NMR for post-synthesis validation .

What methodologies are employed to assess its biological activity, and what are the primary findings?

Answer:

  • In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase IC₅₀ = 1.2 µM) and antimicrobial testing (MIC = 8 µg/mL against S. aureus) .
  • Cell-based studies : Cytotoxicity evaluated via MTT assay (IC₅₀ = 15 µM in HeLa cells) .
  • Mechanistic studies : Molecular docking reveals binding to kinase active sites (e.g., EGFR) .

Key Finding : The thioether and oxadiazole moieties synergistically enhance antimicrobial and anticancer activity .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR studies focus on modifying:

  • Pyridine substituents : Electron-withdrawing groups (e.g., nitro) improve enzyme inhibition .
  • Thiazole substitutions : Fluorine or methyl groups alter pharmacokinetics .

Q. Table 2: SAR Insights from Structural Analogs

Modification SiteStructural ChangeBiological ImpactReference
Oxadiazole ringPhenyl vs. pyridyl10x increase in antifungal activity
Thioether linker–S– vs. –O–Improved metabolic stability

How should contradictory data regarding reaction yields or biological efficacy be resolved?

Answer:
Contradictions arise from:

  • Solvent polarity : DMF may yield higher purity but lower solubility than acetone .
  • Biological models : Varying cell lines (e.g., HeLa vs. MCF-7) yield divergent IC₅₀ values .

Q. Resolution Strategy :

Replicate conditions with controlled variables (e.g., solvent, temperature).

Validate bioactivity across multiple assay platforms .

What strategies ensure the stability of this compound under various experimental conditions?

Answer:

  • pH Stability : Store at pH 6–8 to prevent hydrolysis of the acetamide group .
  • Temperature : –20°C for long-term storage; avoid >40°C during synthesis .
  • Light Sensitivity : Use amber vials to protect the thiazole moiety from UV degradation .

What computational approaches predict its binding affinity and mechanism of action?

Answer:

  • Molecular Docking : AutoDock Vina simulates binding to acetylcholinesterase (binding energy = –9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .
  • QSAR Models : Predict logP and bioavailability using MOE software .

How does modifying specific moieties in the compound alter its pharmacological profile?

Answer:

  • Pyridine to benzene substitution : Reduces kinase inhibition but increases solubility .
  • Thiazole N-methylation : Enhances blood-brain barrier penetration .

Case Study : Fluorination at the thiazole 4-position improves antimicrobial efficacy by 40% .

What are the best practices for troubleshooting failed synthetic steps?

Answer:

  • Low Yield : Optimize stoichiometry (e.g., 1.2:1 thiol:acetamide ratio) .
  • Impurities : Use silica gel chromatography with ethyl acetate/hexane (3:7) .
  • Side Reactions : Add molecular sieves to absorb byproducts (e.g., H₂O) .

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